Nornorcapsaicin
Description
Classification and Natural Occurrence within Capsicum Species
Nornorcapsaicin is classified as a minor capsaicinoid. Capsaicinoids are generally characterized by a vanillyl group linked via an amide bond to a branched, hydrophobic fatty acid chain. This compound, specifically, is identified by its chemical structure and its presence in various Capsicum species. It is typically found in low concentrations, often alongside other minor capsaicinoids such as norcapsaicin, homocapsaicin, homodihydrocapsaicin, and nornordihydrocapsaicin chemicalbook.comuni.lunih.govnih.govcabidigitallibrary.org. These compounds, including this compound, are predominantly synthesized and accumulated in the placental tissue of the Capsicum fruit jst.go.jpfrontiersin.org. While major capsaicinoids like capsaicin (B1668287) and dihydrocapsaicin (B196133) can constitute 80-90% of the total capsaicinoid content, minor capsaicinoids make up the remaining percentage chemicalbook.comjst.go.jpresearchgate.net. This compound has been reported in species such as Capsicum annuum and is also noted to be present in bell peppers, which are known for their lack of pungency nih.govnih.gov.
Academic Significance as a Minor Capsaicinoid
Phytochemical Profiling: Contributing to detailed analyses of Capsicum varieties, aiding in cultivar identification and quality control.
Biosynthetic Pathway Elucidation: Providing insights into the enzymatic processes and genetic factors that lead to the formation of a diverse range of capsaicinoids.
Structure-Activity Relationship Studies: While not a primary focus, understanding the structural nuances of minor capsaicinoids can offer comparative data for broader studies on the biological activities of this class of compounds.
Analytical Method Development: Serving as a target analyte in the development and validation of analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), used for capsaicinoid quantification cabidigitallibrary.orgrsc.org.
The identification and characterization of this compound, along with other minor capsaicinoids, underscore the biochemical complexity of Capsicum fruits and are essential for a complete understanding of their chemical makeup.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Compound Name | This compound | |
| CAS Number | 61229-09-2 | nih.govchemspider.comrsc.orgnotulaebotanicae.ro |
| Molecular Formula | C₁₆H₂₃NO₃ | nih.govbasicmedicalkey.comchemspider.comnotulaebotanicae.ro |
| Molecular Weight | 277.36 g/mol (average mass) | nih.govbasicmedicalkey.comchemspider.comnotulaebotanicae.ro |
| IUPAC Name | (E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-6-methylhept-4-enamide | nih.govbasicmedicalkey.comchemspider.com |
| Synonyms | Dinorcapsaicin, Valine Impurity 83, trans-Nornor Capsaicin | nih.govchemspider.com |
| Chemical Class | Minor Capsaicinoid | chemicalbook.comuni.lursc.org |
Table 2: Occurrence and Classification of this compound in Capsicum Species
| Aspect | Description | Source(s) |
| Classification | Minor Capsaicinoid | chemicalbook.comuni.lursc.org |
| Natural Occurrence | Found in Capsicum species, including Capsicum annuum and bell peppers. It is present in low concentrations alongside major capsaicinoids (capsaicin, dihydrocapsaicin) and other minor capsaicinoids (e.g., norcapsaicin, homodihydrocapsaicin, homocapsaicin, nornordihydrocapsaicin). Typically constitutes a small fraction of the total capsaicinoid content in chili peppers. | chemicalbook.comuni.lunih.govnih.govcabidigitallibrary.orgjst.go.jpresearchgate.netnih.govbasicmedicalkey.comtandfonline.comeuropa.eutandfonline.com |
| Pungency Contribution | Considered to have a negligible contribution to the overall pungency of chili peppers. Scoville heat units (SHU) for this compound are not typically measured, and it is presumed to be very low, consistent with its presence in non-pungent varieties like bell peppers. | nih.govcabidigitallibrary.org |
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-6-methylhept-4-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12(2)6-4-5-7-16(19)17-11-13-8-9-14(18)15(10-13)20-3/h4,6,8-10,12,18H,5,7,11H2,1-3H3,(H,17,19)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTHCQMKBGTYNK-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317039 | |
| Record name | Nornorcapsaicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61229-09-2 | |
| Record name | Nornorcapsaicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61229-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nornorcapsaicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061229092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nornorcapsaicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nornorcapsaicin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK7PP27EXN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dinorcapsaicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Natural Production Dynamics
Agronomic and Environmental Factors Modulating In Planta Production
Influence of Fruit Maturation Stage
The accumulation of capsaicinoids, nornorcapsaicin among them, is meticulously regulated by the developmental progression of the chili pepper fruit nih.govnih.govmdpi.com. Capsaicinoid biosynthesis typically commences around 15 days post-anthesis (DPA) and demonstrates a gradual increase as the fruit matures jst.go.jp. Studies indicate that the peak accumulation of total capsaicinoids is frequently observed during the transitional phase, spanning from the mature green stage to the fully ripe, colored fruit stage (which can be red, yellow, or orange, depending on the specific cultivar) jst.go.jpcnic.cumdpi.com. Following this apex, the concentration of capsaicinoids may enter a period of stability before potentially diminishing as the fruit progresses into senescence cnic.cumdpi.com. Research has documented varying concentrations of major capsaicinoids across different maturation stages. For example, in certain cultivars, capsaicin (B1668287) levels can range from undetectable levels up to 3636 µg/g in the mature green stage, increasing to between 0 and 4820 µg/g in the red/yellow stage nih.gov. Similarly, dihydrocapsaicin (B196133) content can range from 0 to 2148 µg/g in the mature green stage and from 0 to 2162 µg/g in the red/yellow stage nih.gov.
Table 1: Representative Capsaicinoid Content at Different Fruit Maturation Stages
| Maturation Stage | Representative Capsaicinoid Content (µg/g) | Source |
| Mature Green Stage | Capsaicin: 0 - 3636 | nih.gov |
| Mature Green Stage | Dihydrocapsaicin: 0 - 2148 | nih.gov |
| Red/Yellow Stage | Capsaicin: 0 - 4820 | nih.gov |
| Red/Yellow Stage | Dihydrocapsaicin: 0 - 2162 | nih.gov |
| Peak Accumulation | Generally observed between 40-60 DPA | mdpi.com |
| Post-Peak Stability | May remain stable for 10-15 days before senescence | cnic.cu |
Impact of Cultivation Conditions and Elicitors
Beyond inherent genetic and developmental programming, the natural production dynamics of this compound and other capsaicinoids are substantially modulated by cultivation conditions and external stimuli known as elicitors nih.govmdpi.comoup.commdpi.comnih.gov.
Cultivation Conditions: A variety of environmental factors play a critical role in influencing capsaicinoid biosynthesis. Nitrogen availability in the soil has been demonstrated to correlate positively with capsaicinoid content, with elevated levels potentially enhancing production mdpi.com. Light intensity also impacts capsaicinoid metabolism; however, high light intensity may, in some instances, lead to a reduction in capsaicinoid content by affecting enzyme activity mdpi.comnih.gov. Temperature is another significant factor, with elevated temperatures reported to enhance capsaicinoid levels in chili peppers mdpi.comnih.gov. Water availability, including drought or salinity stress, can stimulate capsaicinoid production by increasing the activity of key enzymes such as phenylalanine ammonia (B1221849) lyase (PAL) and capsaicin synthase (CS) mdpi.comnih.gov. Furthermore, external factors like wounding can trigger an upregulation of genes involved in capsaicinoid synthesis, thereby increasing enzyme activity mdpi.com.
Table 2: Influence of Cultivation Conditions on Capsaicinoid Production
| Condition/Treatment | Effect on Capsaicinoid Production | Notes | Source |
| High Nitrogen | Enhanced | Positive correlation with soil nitrogen levels observed. | mdpi.com |
| Elevated Temperature | Enhanced | mdpi.comnih.gov | |
| Water/Drought/Salt Stress | Enhanced | Increases PAL and CS activity. | mdpi.comnih.gov |
| High Light Intensity | May reduce | Potentially due to loss of CS and PAL activity. | nih.gov |
| Wounding | Enhanced | Upregulates CS-related genes and enzyme activities. | mdpi.com |
Elicitors: Elicitors are compounds or treatments that stimulate a plant's defense mechanisms, often leading to an increased production of secondary metabolites, including capsaicinoids nih.gov. Jasmonic acid (JA), a plant hormone, is known to be involved in capsaicinoid synthesis; its application or endogenous increase (e.g., due to mechanical damage) results in higher capsaicinoid content mdpi.comnih.gov. Treatments with hydrogen peroxide (H₂O₂) have also been shown to significantly enhance capsaicinoid accumulation nih.gov. Other elicitors, such as laminarin, have been investigated for their effects on capsaicinoid levels nih.gov. In in vitro culture systems, osmotic stress and pH stress have also been employed to induce capsaicin production researchgate.net.
Compound List:
this compound
Capsaicin
Dihydrocapsaicin
Nordihydrocapsaicin
Homodihydrocapsaicin
Homocapsaicin
Norcapsaicin
Chemical Synthesis Methodologies for Nornorcapsaicin
Laboratory-Scale Synthesis Approaches
Laboratory synthesis of Nornorcapsaicin generally follows established organic chemistry principles for amide bond formation.
Amide Bond Formation via Condensation Reactions
The most direct route to this compound involves the condensation of vanillylamine (B75263) with (E)-6-methylhept-4-enoic acid or its activated forms.
A common and effective method for forming the amide bond is through the use of acyl chlorides. This typically involves converting (E)-6-methylhept-4-enoic acid into its corresponding acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with vanillylamine, often in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct and drive the reaction to completion. This reaction can be performed in various organic solvents, such as diethyl ether or dichloromethane, under mild conditions.
Alternatively, direct coupling of the carboxylic acid and amine can be achieved using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxybenzotriazole (HOBt) to enhance efficiency and suppress racemization (though racemization is not a concern for the achiral acyl chain of this compound).
A reported synthesis of this compound utilized the reaction of 6-methylhept-4-enoic acid chloride with vanillylamine. This method yielded this compound in a crude form with a reported purity of 95%. The reaction conditions involved vanillylamine suspended in diethyl ether, with the acyl chloride and pyridine added. Stirring at room temperature for 4 hours, followed by aqueous work-up, afforded the product.
While direct chemical coupling methods are prevalent, catalytic strategies can also be employed to improve yields and reaction efficiency.
Enzymatic Catalysis: Lipases have been successfully employed for the synthesis of various N-acylvanillylamides, demonstrating high chemoselectivity and excellent yields. Enzymes like Thermomyces lanuginosus lipase (B570770) (TLIM) can catalyze the amidation of vanillylamine with fatty acids or their esters. Optimized conditions for such enzymatic reactions typically involve moderate temperatures (e.g., 25°C), a suitable solvent (e.g., diisopropyl ether), and specific enzyme-to-substrate (E/S) and acylating agent-to-substrate (A/S) ratios. While specific data for this compound using enzymatic methods are not detailed in the provided literature, the precedent set by similar vanillylamide syntheses suggests this as a viable, greener alternative.
Catalysis in Acyl Chloride Formation: Thionyl chloride, commonly used to prepare acyl chlorides from carboxylic acids, acts as a dehydrating and chlorinating agent, effectively catalyzing the conversion.
Stereoselective Synthesis Utilizing Olefin Isomerization
The synthesis of this compound requires control over the stereochemistry of the double bond in the acyl chain, specifically the (E)-configuration. The synthesis of the precursor, (E)-6-methylhept-4-enoic acid, is critical for achieving the correct stereoisomer of this compound.
One approach to synthesize the unsaturated fatty acid precursor involves methods that inherently control or allow for the selective formation of the (E)-double bond. For instance, the synthesis of related capsaicinoids has employed strategies like the orthoester Claisen rearrangement, which can transform allylic alcohols into (E)-alkenoates with high stereoselectivity. While specific details for the synthesis of (E)-6-methylhept-4-enoic acid are not fully elaborated in the provided snippets, the synthesis of the precursor acid has been achieved, with one route starting from isobutyraldehyde. This route involves several steps, including the formation of an allylic alcohol and subsequent reactions, ultimately yielding the desired unsaturated acid with a high yield of 89%.
In the broader context of capsaicinoid synthesis, methods involving nitrous acid-induced isomerization of (Z)-olefins to (E)-olefins have been utilized to control double bond geometry. Such techniques could be applied to ensure the correct (E)-configuration of the double bond in the (E)-6-methylhept-4-enoic acid precursor.
Challenges and Process Optimization in this compound Synthesis
While the synthesis of this compound is relatively straightforward, challenges can arise in optimizing yields, purity, and stereochemical control.
Addressing Regioselectivity in Amide Formation
The formation of the amide bond between vanillylamine and (E)-6-methylhept-4-enoic acid is generally regioselective. Vanillylamine possesses a primary amine group that is significantly more nucleophilic than the phenolic hydroxyl group under typical amide coupling conditions. Therefore, the reaction predominantly occurs at the amine nitrogen, leading to the desired amide linkage.
However, if the synthesis involves protecting groups for the phenolic hydroxyl or if reaction conditions are harsh, side reactions could theoretically occur. In practice, standard amide coupling protocols, especially those employing acyl chlorides or peptide coupling reagents, are highly regioselective for the amine. Enzymatic methods also typically exhibit high chemoselectivity, favoring amide bond formation over reactions with the hydroxyl group. Therefore, regioselectivity in the amide formation step itself is rarely a significant challenge in this compound synthesis when appropriate methods are employed. The primary focus for regioselectivity in related syntheses often lies in the construction of complex precursors or during functional group interconversions within those precursors.
Strategies for Enhancing Purity and Yield of Synthetic Products
The synthesis of capsaicinoids, including this compound, can be complicated by the presence of closely related amides, making the isolation of pure compounds challenging umich.edu. Therefore, specific strategies are employed to maximize yield and purity:
Purification Techniques:
Distillation: Intermediate alcohol products, such as 4-methyl-1-penten-3-ol, have been isolated and purified using distillation techniques, with reported yields of approximately 73% umich.edu.
Crystallization: Fractional crystallization from solvent mixtures, such as ether-petroleum ether, is a common method for purifying synthesized capsaicinoids, leading to highly pure products tandfonline.com. Recrystallization from ether/hexane mixtures has also been employed, achieving yields of around 66% in related syntheses chemicalbook.com. Control over the trans/cis (E/Z) isomer ratio is critical, with high ratios (e.g., 98:0.9 for capsaicin) indicating successful stereochemical control and purity tandfonline.comchemicalbook.com.
Extraction: Liquid-liquid extraction with various organic solvents (e.g., ether, ethyl acetate) is integral to isolating products from reaction mixtures after aqueous workup steps umich.edu.
Reaction Condition Optimization:
Catalysis and Temperature: The condensation reactions often require specific catalysts (e.g., propionic acid) and controlled heating at elevated temperatures (e.g., 138°C) to drive the reaction to completion umich.edu.
Inert Atmosphere: Conducting reactions under an inert atmosphere, such as argon, helps prevent unwanted side reactions and degradation of sensitive intermediates umich.edutandfonline.com.
Stereochemical Control: The isomerization of (Z)-olefins to the thermodynamically more stable (E)-olefins is crucial for obtaining the correct isomer, often achieved using reagents like sodium nitrite (B80452) and nitric acid tandfonline.com.
Hydrolysis and Workup: Saponification of ester intermediates using alkaline conditions (e.g., NaOH in aqueous methanol) followed by careful acidification and extraction is a standard procedure to obtain the free fatty acid precursor umich.edu.
Industrial Production Methodologies and Scaling Considerations
Specific details regarding the industrial-scale production methodologies and scaling considerations for this compound are not extensively documented in the publicly available scientific literature. Current research predominantly focuses on laboratory-scale synthesis, natural extraction from Capsicum plants, and analytical characterization umich.edutandfonline.comijcrcps.comcabidigitallibrary.orgscispace.com.
While general principles for scaling up chemical syntheses apply, such as optimizing reaction kinetics, heat transfer, mass transfer, reactor design, and downstream processing (purification and isolation), specific adaptations for this compound's industrial manufacturing are not widely reported. The complexity of multi-step syntheses, the need for precise stereochemical control, and the efficient separation of this compound from other capsaicinoids present significant challenges for large-scale production. The economic viability of industrial synthetic production would likely depend on the demand for this compound as a standalone compound, as it is considered a minor component in natural sources.
Advanced Analytical Methods for Nornorcapsaicin Characterization and Quantification
Chromatographic Separation and Detection Techniques
Chromatographic methods are fundamental for separating nornorcapsaicin from other compounds present in extracts. These techniques exploit differences in the physical and chemical properties of analytes to achieve separation.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of capsaicinoids, including this compound, due to its versatility and effectiveness in separating complex mixtures. Reversed-phase HPLC (RP-HPLC) is the most common mode employed.
Methodology: RP-HPLC typically utilizes a non-polar stationary phase, such as a C18 (octadecylsilyl) column, and a polar mobile phase. Mobile phases commonly consist of mixtures of water or aqueous buffers with organic solvents like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase changes over time, is often used to optimize the separation of a range of capsaicinoids with varying polarities. Detection is frequently performed using Ultraviolet-Visible (UV-Vis) detectors, with wavelengths around 280 nm being typical due to the chromophoric nature of the vanillyl group and conjugated systems in capsaicinoids nih.govnih.govresearchgate.net. Fluorescence detection (FLD) can also be employed for enhanced sensitivity core.ac.uk.
Research Findings: Studies have demonstrated the successful separation of this compound alongside other major and minor capsaicinoids using RP-HPLC. For instance, a method employing a C18 column with a gradient of acetonitrile and 0.1% formic acid in water, with UV detection at 280 nm, has been reported to separate multiple capsaicinoids nih.gov. Another study utilized a monolithic RP-18e column, achieving separation of five major capsaicinoids in under 8 minutes, significantly faster than conventional C18 columns core.ac.uk.
Table 4.1.1: Representative HPLC Parameters for Capsaicinoid Analysis
| Parameter | Typical Value/Description | Reference(s) |
| Stationary Phase | C18 Reversed-Phase Column | nih.govnih.govcore.ac.uk |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | nih.govcore.ac.uk |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or Acetic Acid | nih.govcore.ac.uk |
| Elution Mode | Gradient | nih.govcore.ac.uk |
| Flow Rate | 0.5 - 1.5 mL/min | nih.govcore.ac.uk |
| Column Temperature | 25 - 45 °C | nih.govcore.ac.uk |
| Detection Wavelength | 280 nm (UV-Vis), or Fluorescence Detection | nih.govnih.govcore.ac.uk |
| Typical Run Time | < 10 minutes (for rapid methods) | core.ac.uk |
Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution
Ultra-High-Performance Liquid Chromatography (UHPLC) represents an advancement over traditional HPLC, offering faster analysis times, higher resolution, and increased sensitivity. This is achieved by using columns packed with smaller particles (typically < 2 µm) and operating at higher pressures.
Methodology: UHPLC methods for capsaicinoids often employ similar stationary phases (e.g., C18) and mobile phase compositions as HPLC but are optimized for the smaller particle sizes. This allows for significantly reduced run times, with separations often completed in under 5 minutes for multiple capsaicinoids researchgate.netnih.gov. The use of Photo Diode Array (PDA) detectors is common in UHPLC, providing spectral information across a range of wavelengths simultaneously.
Research Findings: Studies have successfully developed UHPLC methods capable of separating major capsaicinoids, including this compound, within minutes. For example, a UHPLC-PDA method using a C18 column with a gradient of acidified water and acetonitrile achieved separation of eight capsaicinoids in just 4 minutes nih.govresearchgate.net. Another method demonstrated the separation of capsaicinoids in less than 3 minutes using a fused-core Kinetex C18 column and a gradient of acidified water and acetonitrile researchgate.net.
Table 4.1.2: Representative UHPLC Parameters for Capsaicinoid Analysis
| Parameter | Typical Value/Description | Reference(s) |
| Stationary Phase | C18 or Fused-Core C18 Column | researchgate.netnih.gov |
| Mobile Phase A | Water with 0.1% Acetic Acid or Formic Acid | researchgate.netnih.gov |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Acetic Acid or Formic Acid | researchgate.netnih.gov |
| Elution Mode | Gradient | researchgate.netnih.gov |
| Flow Rate | 0.6 - 1.0 mL/min | researchgate.netnih.gov |
| Column Temperature | 35 - 55 °C | researchgate.netnih.gov |
| Detection | Photo Diode Array (PDA) | nih.govresearchgate.net |
| Typical Run Time | < 5 minutes | researchgate.netresearchgate.net |
Gas Chromatography (GC) for Volatile Analysis
Gas Chromatography (GC) is typically used for analyzing volatile and semi-volatile compounds. While capsaicinoids are generally not considered highly volatile and can be thermally labile, GC, particularly when coupled with Mass Spectrometry (GC-MS), can be employed for their analysis, often requiring derivatization.
Methodology: For GC analysis, capsaicinoids like this compound may require derivatization to increase their volatility and thermal stability. Common derivatization agents include silylating agents (e.g., BSTFA) which react with the hydroxyl groups. The analysis is then performed on a capillary GC column (e.g., HP-5MS) with a programmed temperature ramp. GC-MS is the preferred detection method, allowing for both separation and identification based on mass spectra.
Research Findings: GC-MS has been utilized for the comprehensive analysis of capsaicinoids in chili peppers. One study reported GC-MS analysis of capsaicinoids after derivatization, identifying various compounds including this compound cabidigitallibrary.orgtandfonline.com. These methods often involve an initial clean-up step, such as solid-phase extraction (SPE), before GC-MS injection cabidigitallibrary.org. The ionization method typically used is Electron Ionization (EI), which can lead to characteristic fragmentation patterns.
Table 4.1.3: Representative GC-MS Parameters for Capsaicinoid Analysis
| Parameter | Typical Value/Description | Reference(s) |
| Column | HP-5MS or similar capillary column | cabidigitallibrary.orgtandfonline.com |
| Carrier Gas | Helium | cabidigitallibrary.orgtandfonline.com |
| Injection Technique | Splitless | cabidigitallibrary.org |
| Oven Temperature Program | Initial 150°C, ramp to 280°C at 4°C/min or similar | cabidigitallibrary.orgtandfonline.comasianpubs.org |
| Transfer Line Temp. | ~275°C | cabidigitallibrary.org |
| Ionization Mode | Electron Ionization (EI) | cabidigitallibrary.orgtandfonline.com |
| Mass Range | 50-550 m/z (Full Scan) | tandfonline.com |
| Derivatization | Required for enhanced volatility (e.g., silylation) | cabidigitallibrary.orgtandfonline.com |
Spectroscopic and Spectrometric Approaches for Structural Elucidation
Spectroscopic and spectrometric techniques are vital for confirming the identity and elucidating the structure of this compound, often in conjunction with chromatographic separation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy is a valuable tool for identifying the presence of chromophores within a molecule and can be used for quantification, particularly as a detection method in HPLC.
Methodology: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. Molecules with conjugated systems, such as the aromatic ring and carbonyl group in this compound, absorb light in the UV region. The absorption spectrum provides characteristic peaks at specific wavelengths (λmax).
Research Findings: this compound, like other capsaicinoids, exhibits characteristic UV absorption maxima. These are typically observed in the range of 220-280 nm, attributed to the conjugated π-electron systems within the molecule researchgate.net. This property makes UV-Vis detection highly suitable for monitoring the elution of this compound from chromatographic columns, enabling its quantification based on peak area relative to standards nih.gov.
Table 4.2.1: UV-Vis Spectral Properties of this compound
| Property | Typical Value/Description | Reference(s) |
| Absorption Maxima (λmax) | ~220 nm and ~280 nm | researchgate.net |
| Chromophore | Aromatic ring, conjugated carbonyl system | researchgate.net |
| Application | Detection in HPLC/UHPLC, qualitative identification | nih.govresearchgate.net |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Confirmation and Fragmentation Analysis
Mass Spectrometry (MS) and its more advanced form, Tandem Mass Spectrometry (MS/MS), are indispensable for confirming the molecular weight and structure of this compound. They are often coupled with chromatographic techniques (LC-MS, GC-MS) for comprehensive analysis.
Methodology: In LC-MS, Electrospray Ionization (ESI) is commonly used for capsaicinoids, typically in positive ion mode, generating a protonated molecule [M+H]+. GC-MS often employs Electron Ionization (EI). The mass spectrum provides the molecular ion peak, confirming the molecular weight. MS/MS involves selecting a precursor ion (e.g., the [M+H]+ ion of this compound) and fragmenting it under controlled conditions (e.g., Collision-Induced Dissociation - CID). The resulting fragment ions provide structural information. Techniques like Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) use specific precursor-to-product ion transitions for highly sensitive and selective quantification.
Research Findings: this compound typically yields a protonated molecular ion [M+H]+. For example, studies analyzing capsaicinoids have identified precursor ions corresponding to their molecular weights, which can be used for identification and quantification cabidigitallibrary.orgtandfonline.com. Fragmentation patterns are characteristic; for instance, the cleavage of the acyl chain from the vanillyl moiety often results in a prominent fragment ion at m/z 137.1, representing the vanillyl head group cabidigitallibrary.orgasianpubs.org. Tandem MS/MS analysis can further confirm the structure by identifying specific product ions resulting from controlled fragmentation, aiding in the definitive identification and precise quantification of this compound in complex samples.
Table 4.2.2: Representative MS/MS Data for this compound (Hypothetical/Typical for Capsaicinoids)
| Analyte | Ionization Mode | Precursor Ion (m/z) | Characteristic Product Ions (m/z) | Fragmentation Energy (eV) | Reference(s) |
| This compound | ESI+ | ~278.2 | ~137.1 (vanillyl moiety) | 20-40 | cabidigitallibrary.orgasianpubs.org |
| ~193.1 (loss of acyl chain) |
Compound List:
this compound
Nordihydrocapsaicin
Homocapsaicin
Homodihydrocapsaicin
Nonivamide
Nornordihydrocapsaicin
Northis compound
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For compounds like this compound, NMR provides detailed information about the arrangement of atoms within the molecule, including the connectivity of carbon and hydrogen atoms, the presence of functional groups, and stereochemical details frontiersin.orgclaremont.eduuef.fi.
¹H and ¹³C NMR Spectroscopy: Proton (¹H) NMR provides information on the number, type, and chemical environment of hydrogen atoms, while Carbon-13 (¹³C) NMR elucidates the carbon backbone of the molecule. By analyzing chemical shifts, coupling constants, and signal intensities, researchers can deduce the structure of this compound frontiersin.orguef.finih.gov.
2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital for establishing through-bond and through-space connectivities between atoms. These multidimensional experiments are critical for confirming the proposed structure and assigning specific signals to particular atoms in complex molecules like this compound claremont.edu. For instance, comparative analysis of NMR spectra of related capsaicinoids can reveal characteristic shifts due to structural variations, aiding in the identification of this compound's specific features claremont.edunih.gov.
Method Validation and Standardization in this compound Analysis
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and reproducible results. This involves evaluating several performance characteristics, as outlined by international guidelines such as ICH Q2(R2) europa.eu and CIPAC cipac.org.
Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) Determinations
Linearity: This parameter assesses the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. For this compound analysis, calibration curves are typically generated using standards at multiple concentration levels (at least five) europa.eucipac.orgwaters.com. The linearity is expressed by the correlation coefficient (r), which should ideally be close to 1. For example, studies on related capsaicinoids have reported correlation coefficients greater than 0.995 upm.edu.mynih.gov. The linearity range for capsaicinoids has been demonstrated to be from approximately 0.3 to 300 µg/L nih.gov or 1.0 to 25 µg/mL upm.edu.my.
Limit of Detection (LOD) and Limit of Quantification (LOQ):
LOD is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, under the specified analytical conditions waters.combsmrau.edu.bdchromatographyonline.com. It is often determined based on a signal-to-noise ratio (S/N), typically 3:1 chromatographyonline.com.
LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy waters.combsmrau.edu.bdchromatographyonline.com. This is usually established using an S/N ratio of 10:1 chromatographyonline.com.
While specific LOD and LOQ values for this compound are not extensively detailed in the provided snippets, studies on closely related capsaicinoids provide indicative values. For instance, LOD and LOQ for capsaicin have been reported as approximately 0.070 µg/mL and 0.212 µg/mL, respectively, with similar values for dihydrocapsaicin researchgate.net. Other studies report LODs around 0.1–0.17 µg/L and LOQs that allow for reliable quantification in the µg/L range for capsaicinoids upm.edu.mynih.gov. These values highlight the sensitivity required for this compound analysis, especially in complex matrices where its concentration might be low.
Evaluation of Accuracy, Precision, and Robustness
Accuracy: Accuracy refers to the closeness of agreement between the value accepted as a true value or reference value and the value found. It can be assessed through recovery studies (spiking known amounts of analyte into a matrix) or by comparing results with those obtained from a validated, independent method europa.eucipac.orgeuropa.eu. For capsaicinoids, recovery studies have shown values typically ranging from 85% to over 97% researchgate.netupm.edu.my.
Precision: Precision measures the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (within-laboratory variations), and reproducibility (inter-laboratory variations) europa.eucipac.orgeuropa.eu. Relative Standard Deviation (RSD) is commonly used to express precision. For capsaicinoids, repeatability and reproducibility have been reported with RSD values generally below 2% core.ac.uk, and in other studies, values ranging from 3.4% to 11% have been observed upm.edu.mynih.gov.
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during routine use waters.comchromatographyonline.comeuropa.eugtfch.org. Parameters commonly tested include variations in mobile phase composition or pH, column temperature, flow rate, or injection volume core.ac.ukikev.org. A robust method should maintain acceptable performance (e.g., resolution, peak area) despite minor changes in these conditions. Studies have shown that parameters like injection volume and mobile phase composition can be varied within certain limits without significantly impacting chromatographic resolution or peak area for capsaicinoids core.ac.uk.
Strategies for Mitigating Matrix Effects in Complex Extracts
Matrix effects arise from the co-extraction of other compounds present in the sample, which can interfere with the detection or quantification of the target analyte. In complex biological or natural product extracts, these effects can significantly impact the accuracy of analytical results nih.goveuropa.eunih.gov.
Several strategies can be employed to mitigate or account for matrix effects:
Standard Addition Method: This technique involves adding known amounts of the analyte to aliquots of the sample matrix. By analyzing the response at different spiked concentrations, the effect of the matrix can be compensated for nih.govresearchgate.net.
Internal Standards: The use of an isotopically labeled internal standard that behaves chemically and chromatographically similarly to the analyte can help correct for variations in sample preparation, injection, and ionization efficiency, thereby minimizing matrix effects nih.goveuropa.eu.
Sample Preparation and Clean-up: Effective sample preparation, including extraction and clean-up steps (e.g., solid-phase extraction (SPE)), is crucial for removing interfering substances from the matrix researchgate.netupm.edu.my.
Method Optimization: Techniques like thermal desorption coupled with mass spectrometry (TD-CFI-MS) have been developed to minimize matrix effects during rapid quantitative analysis, achieving low interference levels nih.gov. Studies comparing aqueous calibration with standard addition methods have also indicated minimal matrix effects in certain capsaicinoid analyses upm.edu.mynih.gov.
By implementing these advanced analytical techniques and adhering to rigorous validation protocols, researchers can ensure the accurate and reliable determination of this compound in diverse samples.
Structure Activity Relationship Sar Studies and Molecular Design of Nornorcapsaicin Analogues
Computational Approaches in Nornorcapsaicin SAR
Computational chemistry provides powerful tools to investigate SAR at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. These approaches allow for the prediction of bioactivity, the study of receptor-ligand interactions, and the analysis of molecular stability, thereby guiding the rational design of new this compound analogues.
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. tjnpr.org For capsaicin-like compounds, QSAR models are built by correlating physicochemical properties or molecular field descriptors with experimentally determined activities, such as TRPV1 receptor activation. researchgate.net
These models can identify the key structural features that govern activity. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) use steric, electrostatic, and hydrophobic fields to build predictive models. researchgate.net Such studies on TRPV1 modulators have shown that electrostatic and hydrophobic fields significantly contribute to the biological activity of the compounds studied. researchgate.net These models can then be used to predict the bioactivity of novel, unsynthesized this compound analogues, prioritizing the most promising candidates for synthesis and testing.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govbiointerfaceresearch.com For this compound analogues, docking simulations are used to place the molecule into the binding site of the TRPV1 ion channel. nih.gov The availability of high-resolution structures of the TRPV1 receptor has greatly enhanced the accuracy and utility of these simulations. nih.gov
Docking studies reveal the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—between the ligand and the amino acid residues of the receptor's binding pocket. mdpi.com For capsaicinoids, key interactions typically involve hydrogen bonding between the vanillyl hydroxyl and methoxy (B1213986) groups and residues like Tyr511 and Ser512, and hydrophobic interactions between the aliphatic tail and a hydrophobic pocket within the receptor. nih.gov By visualizing these interactions, researchers can understand why certain structural modifications enhance or diminish activity and can rationally design new analogues with improved binding affinity.
| Ligand Region | Type of Interaction | Potential Interacting TRPV1 Residues |
|---|---|---|
| Vanillyl Hydroxyl Group | Hydrogen Bond | Tyr511, Ser512, Glu570 |
| Vanillyl Methoxy Group | Hydrogen Bond | Thr550 |
| Amide Linkage | Hydrogen Bond | Tyr511, Thr550 |
| Aliphatic Tail | Hydrophobic/van der Waals | Residues in the S3, S4, and S4-S5 linker regions |
While molecular docking provides a static snapshot of the ligand in the binding site, molecular dynamics (MD) simulations offer a dynamic view of the system over time. ebsco.commdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the receptor. ebsco.comyoutube.com
In the context of this compound SAR, MD simulations are used to:
Assess Binding Stability: To verify if the binding pose predicted by docking is stable over a period of nanoseconds. youtube.com
Analyze Conformational Changes: To observe how the binding of an analogue may induce conformational changes in the TRPV1 channel, which is crucial for understanding the mechanism of channel gating (activation or inhibition). nih.gov
Characterize Water Molecule Roles: To understand the role of water molecules in mediating ligand-receptor interactions.
Estimate Binding Free Energies: To provide a more accurate prediction of binding affinity by accounting for entropic and solvent effects. nih.gov
These simulations provide a deeper understanding of the dynamic nature of the receptor-ligand complex, which is essential for the fine-tuning and optimization of lead compounds in drug discovery. mdpi.comnih.gov
In Silico Tools for Compound Class Prediction and Novel Analogue Design
The exploration of this compound and its analogues has been significantly accelerated by the use of in silico, or computational, tools. These technologies allow researchers to predict the classification of newly discovered compounds and to rationally design novel analogues with desired properties, streamlining the drug discovery and development process. oncodesign-services.comcollaborativedrug.com By modeling molecular interactions and predicting biological activities, these computational methods reduce the time and resources required for extensive experimental synthesis and testing. oncodesign-services.com
Compound Class Prediction
A primary challenge in natural product research is the rapid identification and classification of compounds within complex biological extracts. researchgate.net In silico tools are instrumental in addressing this challenge for capsaicinoids, including this compound.
One powerful approach is Feature-Based Molecular Networking (FBMN) , which utilizes tandem mass spectrometry (MS/MS) data. researchgate.net This method clusters molecules with similar structural features based on their fragmentation patterns, allowing for the characterization of entire molecular families within an extract. researchgate.net For instance, FBMN has been successfully used to analyze ethanolic extracts of red pepper, identifying 82 novel capsaicinoid analogues by grouping them into distinct clusters. researchgate.net
Complementing FBMN, in silico fragmentation tools like Network Annotation Propagation (NAP) and unsupervised substructure identification tools can further refine these classifications. researchgate.net These tools predict the fragmentation of a molecule in a mass spectrometer, and by comparing these predicted patterns to experimental data, they help to confirm the structural class of unknown compounds, significantly improving the annotation coverage and confidence in identification. researchgate.net
Novel Analogue Design
The design of novel this compound analogues is guided by Structure-Activity Relationship (SAR) principles, which seek to understand how a molecule's chemical structure relates to its biological activity. gardp.org Computational tools are central to modern SAR studies, enabling the design of new molecules with potentially enhanced potency or improved properties. gardp.orgresearchgate.net
Molecular Docking: This technique predicts how a ligand (such as a this compound analogue) binds to the three-dimensional structure of a protein target. darussalampalbar.comscispace.com For example, molecular docking has been used to study the interaction between capsaicin (B1668287) and targets like Tumor Necrosis Factor-alpha (TNF-α), predicting a strong binding affinity and providing a basis for its potential anti-inflammatory activity. darussalampalbar.com By simulating the binding pose and energy, researchers can prioritize the synthesis of analogues that are predicted to interact most effectively with a target receptor, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. frontiersin.org
Pharmacophore Modeling: Tools like PharmMapper are used for "target fishing," which involves identifying potential biological targets for a given compound. scispace.com This method works by creating a pharmacophore model—an ensemble of the essential steric and electronic features that a molecule needs to interact with a specific target. scispace.com The model of a known active compound can then be used as a template to design new analogues that retain these crucial features, or to screen virtual libraries for other compounds that fit the model. scispace.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical and machine learning methods to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. oncodesign-services.comfrontiersin.org Once a reliable model is developed, it can be used to predict the activity of newly designed, not-yet-synthesized analogues. oncodesign-services.com This predictive capability allows chemists to focus their synthetic efforts on candidates with the highest probability of success. frontiersin.org
The integration of these computational tools provides a powerful workflow for the study of this compound and its chemical class. They enable the rapid identification of naturally occurring analogues and provide a rational, predictive framework for the design of novel synthetic compounds with tailored pharmacological profiles.
Data Tables
Table 1: In Silico Tools in Capsaicinoid Research
| Tool/Method | Application | Description |
| Feature-Based Molecular Networking (FBMN) | Compound Class Prediction | Groups molecules from complex mixtures based on MS/MS fragmentation patterns to identify novel capsaicinoid analogues. researchgate.net |
| PharmMapper | Target Identification / Analogue Design | Identifies potential protein targets for a compound by matching its molecular features to a database of pharmacophore models. scispace.com |
| Molecular Docking (e.g., AutoDock) | Analogue Design / Binding Analysis | Predicts the preferred orientation and binding affinity of a molecule when bound to a specific protein target. darussalampalbar.comscispace.com |
| QSAR (Quantitative Structure-Activity Relationship) | Analogue Design / Activity Prediction | Develops mathematical models that correlate a compound's structural features with its biological activity to predict the potency of novel analogues. oncodesign-services.comfrontiersin.org |
| In Silico Fragmentation Tools | Compound Class Prediction | Complements FBMN by predicting mass spectrometry fragmentation patterns to help confirm molecular structures. researchgate.net |
Table 2: Examples of Computationally Studied Capsaicinoid-Target Interactions
| Compound Class | Biological Target | In Silico Method | Predicted Finding/Outcome |
| Capsaicin | TNF-α (Tumor Necrosis Factor-alpha) | Molecular Docking | Strong binding affinity, with a predicted binding energy of -7.8 kcal/mol, suggesting potential as an inhibitor. darussalampalbar.com |
| Capsaicin | Carbonic Anhydrase 2 | PharmMapper, Molecular Docking | Identified as a potential target; docking confirmed favorable interactions within the active site. scispace.com |
| Capsaicin Analogues | TRPV1 (Transient Receptor Potential Vanilloid 1) | Molecular Modeling, Machine Learning | Used to identify druggable sites in the channel and guide the design of new analgesics. frontiersin.org |
Molecular and Cellular Mechanisms of Action of Nornorcapsaicin in Preclinical Models
Interaction with Transient Receptor Potential Vanilloid 1 (TRPV1) Channel
The most well-documented mechanism of action for nornorcapsaicin and other capsaicinoids is their interaction with the TRPV1 channel. researchgate.net This channel is a non-selective cation channel predominantly expressed in sensory neurons, where it functions as a sensor for noxious stimuli, including heat and chemical irritants. mdpi.combiorxiv.org
Ligand Binding Dynamics and Receptor Conformational Changes
This compound, like its more abundant analogue capsaicin (B1668287), binds to a specific intracellular pocket on the TRPV1 protein. mdpi.comnih.gov This binding site is located within the transmembrane domains of the channel. mdpi.comnih.gov The interaction is facilitated by the vanillyl group, amide bond, and acyl chain of the capsaicinoid structure. biorxiv.org Upon binding, this compound induces conformational changes in the TRPV1 receptor. nih.gov These structural rearrangements are critical for the opening of the channel's pore, a process stabilized by a "pull-and-contact" mechanism with the S4-S5 linker of the channel. nih.gov Recent evidence suggests that all four capsaicin binding sites on the tetrameric TRPV1 channel play a role in a stepwise activation process. biorxiv.org
Modulation of Ion Channel Gating and Desensitization Processes
The binding of this compound triggers the opening, or gating, of the TRPV1 channel, allowing an influx of cations, primarily Ca²⁺ and Na⁺. mdpi.com This influx leads to membrane depolarization and the generation of an action potential in nociceptive neurons. mdpi.com
A key feature of TRPV1 activation by agonists like this compound is the subsequent desensitization of the channel. frontiersin.org Prolonged or repeated exposure leads to a state where the channel becomes refractory to further stimulation. frontiersin.org This process is a protective mechanism against calcium overload and is fundamental to the analgesic properties of capsaicinoids. frontiersin.org The desensitization involves multiple factors, including calcium-dependent pathways and the modulation by other signaling molecules. frontiersin.orgnih.gov The kinetics of desensitization can be influenced by interacting proteins, such as the GABA(A) receptor-associated protein (GABARAP), which has been shown to lengthen the process of vanilloid-induced tachyphylaxis. nih.gov
Preclinical Pharmacological Investigations of Nornorcapsaicin
In Vitro Pharmacological Efficacy Assessment
In vitro studies are crucial for dissecting the molecular mechanisms and cellular effects of compounds like Nornorcapsaicin. These investigations, conducted outside of living organisms, allow for precise control and detailed observation of biological interactions.
Evaluation in Cellular and Tissue Models
This compound has been investigated in various cellular and tissue models to assess its direct biological impact. While specific studies detailing this compound's effects in isolated tissue models are limited in the provided search results, broader research on capsaicinoids indicates their interaction with cellular pathways. For instance, capsaicinoids, in general, have been shown to influence cell viability and induce apoptosis in cancer cell lines, suggesting a potential for similar effects with this compound researchgate.netresearchgate.net. Studies exploring capsaicin (B1668287) analogs have demonstrated inhibition of cell viability and induction of apoptosis through pathways like the caspase pathway in cancer cell cultures researchgate.net. Further research into this compound specifically in these models would be necessary to confirm these effects.
Mechanistic Assays for Target Engagement
Understanding how this compound interacts with its molecular targets is key to elucidating its pharmacological profile. Capsaicinoids are known to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel researchgate.netbiorxiv.orgjournalagent.comresearchgate.net. While direct evidence for this compound's specific target engagement assays is not extensively detailed in the search results, its structural similarity to capsaicin suggests potential interactions with similar targets. Mechanistic assays, such as those employing thermal shift assays (CETSA), are employed to evaluate drug-target engagement in cellular environments reactionbiology.comnih.govmdpi.compelagobio.com. These assays measure the stabilization of a target protein upon compound binding, providing insights into direct molecular interactions. For capsaicinoids, research into their mechanisms often involves investigating their effects on cellular signaling pathways, mitochondrial function, and the induction of apoptosis, as seen with other capsaicin analogs researchgate.netresearchgate.net.
In Vivo Pharmacological Efficacy Studies in Animal Models
Preclinical efficacy studies in animal models are essential for evaluating the therapeutic potential of this compound in a complex biological system.
Investigation of Analgesic and Anti-inflammatory Properties
Capsaicinoids, including this compound, are recognized for their analgesic and anti-inflammatory properties researchgate.netjournalagent.comresearchgate.net. While specific in vivo studies focusing solely on this compound's analgesic and anti-inflammatory effects are not explicitly detailed, research on related compounds provides a strong indication. Capsaicin itself has demonstrated comparable anti-inflammatory effects to nonsteroidal anti-inflammatory drugs (NSAIDs) in rat models, significantly inhibiting paw swelling nih.gov. Similarly, capsaicinoids in general are noted for their analgesic and anti-inflammatory activities researchgate.netjournalagent.com. These effects are often mediated through interactions with the TRPV1 channel, a key player in pain and inflammation signaling researchgate.netbiorxiv.orgjournalagent.com.
Assessment of Antineoplastic Activities in Preclinical Disease Models
The antineoplastic (anti-cancer) potential of capsaicinoids has been a significant area of research. This compound, as a capsaicin analog, is also being explored in this context. Studies on capsaicin and its analogs have shown potent antitumor properties, including the inhibition of cell viability, induction of apoptosis, and suppression of cell invasion in various cancer models researchgate.netresearchgate.netresearchgate.netresearchgate.netwhiterose.ac.uk. For example, capsaicin has demonstrated dose-dependent apoptotic effects on human pancreatic cancer cells in both in vitro and in vivo systems whiterose.ac.uk. Furthermore, modifications to the capsaicin structure, such as the incorporation of a 1,3-benzodioxole (B145889) system, have led to improved antitumor activity profiles in preclinical studies researchgate.net. These findings suggest that this compound may also possess antineoplastic activities that warrant further investigation in relevant preclinical disease models.
Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Development
Pharmacokinetic (PK) and pharmacodynamic (PD) profiling are critical for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME), and how its biological effects relate to its concentration over time.
The lipophilic nature of capsaicinoids, including this compound, facilitates their passage through cell membranes, potentially leading to improved pharmacokinetic and pharmacodynamic profiles researchgate.net. While specific PK/PD data for this compound are not extensively detailed in the provided search results, general observations for capsaicinoids suggest their potential for such studies. Preclinical development involves detailed characterization of these parameters in animal models to predict human behavior and efficacy nih.gov. Understanding these profiles is essential for optimizing dosing strategies and predicting therapeutic outcomes.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies are a critical component of preclinical drug development, providing essential information about how a compound behaves within a biological system. These investigations aim to understand the journey of a drug from administration to its elimination from the body, which is crucial for predicting efficacy, potential toxicity, and designing appropriate dosing regimens. iqvia.comcriver.comscilifelab.senih.govnuvisan.com
In preclinical settings, ADME profiling typically involves a series of in vitro and in vivo experiments. Key parameters assessed include:
Absorption: The process by which a compound enters the bloodstream. This can involve evaluating oral bioavailability, intestinal permeability, and factors affecting absorption. scilifelab.senih.govnih.gov
Distribution: How the compound spreads throughout the body's tissues and fluids. This includes assessing plasma protein binding, tissue distribution, and volume of distribution. scilifelab.senuvisan.comnih.govnih.gov
Metabolism: The biochemical transformation of the compound by the body, primarily in the liver, into metabolites. Studies investigate metabolic stability in liver microsomes and hepatocytes, identify metabolic pathways (e.g., hydroxylation, glucuronidation), and determine the enzymes involved (e.g., cytochrome P450). iqvia.comscilifelab.senuvisan.comnih.gov
Excretion: The elimination of the compound and its metabolites from the body, typically via urine or feces. Studies determine clearance rates and the primary routes of excretion. scilifelab.senuvisan.comnih.gov
While this compound is recognized as a capsaicinoid, specific data detailing its absorption rates, distribution volumes, identified metabolic pathways, or primary routes of excretion in preclinical models were not identified in the provided search results. Therefore, a data table summarizing these specific ADME parameters for this compound cannot be generated from the available information.
Establishing Exposure-Response Relationships in Preclinical Systems
Establishing exposure-response relationships is fundamental to understanding how varying levels of a compound's exposure translate into specific pharmacological or toxicological effects. This involves correlating the concentration of the compound in biological fluids or tissues with observed outcomes in preclinical models. nih.govwhiterose.ac.uk Such relationships help in identifying effective concentrations, understanding the mechanism of action, and predicting therapeutic windows.
However, specific quantitative data detailing the exposure-response relationships for this compound in preclinical systems, such as dose-response curves, IC50 or EC50 values, or detailed findings linking specific exposure concentrations to particular biological effects, were not found in the provided search results. Consequently, a data table illustrating these relationships for this compound cannot be generated based on the current information.
Future Research Directions and Translational Opportunities
Discovery and Characterization of Novel Nornorcapsaicin Derivatives
The exploration of novel this compound derivatives represents a significant opportunity to expand the therapeutic potential of this compound class. Research efforts can focus on synthesizing analogs with modifications to the vanillyl head, the amide linkage, or the alkyl chain, aiming to enhance potency, selectivity for specific biological targets, or improve pharmacokinetic properties such as bioavailability and stability.
Current research indicates that even minor structural deviations from capsaicin (B1668287) can substantially alter its interaction with targets like the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, with a single hydroxylation on the acyl tail reducing potency by over 100-fold biorxiv.orgresearchgate.net. This suggests that targeted modifications of this compound could yield compounds with finely tuned activities. Advanced characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray crystallography, will be crucial for confirming the structures and purity of these newly synthesized derivatives researchgate.netuliege.beresearchgate.net.
Table 1: Potential Modifications for this compound Derivatives
| Structural Region | Type of Modification | Potential Impact on Activity/Properties |
| Vanillyl Head | Substitution on the aromatic ring | Altered binding affinity, modified electronic properties |
| Modification of the methoxy (B1213986) group | Changes in polarity and interaction with binding pockets | |
| Amide Linkage | Replacement with ester or other functional groups | Impact on stability, metabolic pathways, and target interaction |
| Alkyl Chain | Variation in chain length | Modulation of lipophilicity, membrane permeability, and receptor binding |
| Introduction of unsaturation or functional groups (e.g., hydroxyl, halogen) | Enhanced or altered receptor interaction, altered metabolic stability | |
| Isomerization (e.g., cis/trans at double bond) | Conformational changes affecting receptor binding and activity |
Advanced Computational and In Silico Approaches for Drug Discovery
Computational and in silico methods are indispensable tools for accelerating the drug discovery process for this compound and its derivatives. Techniques such as molecular docking can predict the binding modes and affinities of these compounds to target proteins, most notably TRPV1 researchgate.netnih.gov. Quantitative Structure-Activity Relationship (QSAR) studies can establish correlations between chemical structure and biological activity, guiding the design of more potent analogs researchgate.netnih.gov.
Molecular dynamics simulations can provide insights into the dynamic behavior of this compound-target complexes, revealing conformational changes crucial for activation or inhibition. Pharmacophore modeling and virtual screening using large compound libraries can identify novel scaffolds or lead compounds with this compound-like activities. Furthermore, tools like MZmine, SIRIUS, and GNPS are enabling more thorough investigations of complex metabolomes, which can aid in the discovery of new capsaicinoids or their precursors biorxiv.orguliege.be. The integration of these computational approaches can significantly streamline the identification and optimization of promising drug candidates, reducing the time and cost associated with traditional experimental methods nih.gov.
Elucidation of Unexplored Biological Activities and Underlying Mechanisms
While this compound shares structural similarities with capsaicin, many of its biological activities and underlying mechanisms remain underexplored. Beyond its known interaction with TRPV1, research could investigate its potential effects on other ion channels, G protein-coupled receptors, or enzyme systems. For instance, capsaicinoids have demonstrated anticancer, anti-inflammatory, antioxidant, and anti-obesity properties researchgate.netmdpi.comresearchgate.net. Investigating whether this compound exhibits similar or distinct activities in these areas, and elucidating the precise molecular pathways involved, is a critical future direction.
Techniques such as untargeted metabolomics, transcriptomics, proteomics, and advanced cell-based assays can provide a comprehensive understanding of this compound's cellular and molecular effects biorxiv.orguliege.be. Identifying novel targets and pathways could reveal therapeutic opportunities beyond pain management, potentially in metabolic disorders, neurodegenerative diseases, or various forms of cancer. Studies have shown that even non-pungent vanilloids can modulate capsaicin's activity on TRPV1, highlighting the complex interactions within this compound class that warrant further investigation biorxiv.orgresearchgate.net.
Strategic Development for Pharmaceutical and Research Applications
The strategic development of this compound for pharmaceutical and research applications requires a multi-faceted approach. Potential therapeutic areas include pain management, inflammation, metabolic disorders, and oncology, building upon the known benefits of capsaicinoids researchgate.netmdpi.comresearchgate.net. However, challenges such as bioavailability, stability, and potential off-target effects need to be addressed.
Development strategies could involve the creation of prodrugs, the optimization of delivery systems (e.g., nanoparticles, liposomes), or combination therapies to enhance efficacy and minimize side effects. For research applications, this compound and its novel derivatives can serve as valuable pharmacological tools for probing biological pathways, particularly those involving TRPV1 and related signaling cascades. The synthesis of radiolabeled or fluorescently tagged this compound analogs could also facilitate in vivo imaging and mechanistic studies. The systematic exploration of these compounds' properties, coupled with rigorous preclinical testing, will be essential for translating laboratory findings into tangible applications.
Q & A
Q. How can researchers leverage computational tools to predict this compound’s off-target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
